molecular formula C25H35FN2O3 B602195 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol CAS No. 1433278-32-0

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Cat. No.: B602195
CAS No.: 1433278-32-0
M. Wt: 430.56
InChI Key:
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Mechanism of Action

Target of Action

Citalopram Impurity, also known as “4-(dimethylamino)-1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]butan-1-one”, is a selective serotonin reuptake inhibitor (SSRI) . The primary target of this compound is the serotonin reuptake transporter (SERT), also known as solute carrier family 6 member 4 (SLC6A4) . SERT plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is involved in mood regulation .

Mode of Action

Citalopram Impurity inhibits the reuptake of serotonin (5-HT) by blocking the action of the SERT, thereby increasing the level of serotonin in the synaptic cleft . This leads to the potentiation of serotonergic activity in the central nervous system (CNS), which is thought to be a major mechanism underlying its therapeutic effects .

Biochemical Pathways

The presence of Citalopram Impurity affects several biochemical pathways. In clinical responders, neural function pathways are primarily up- or downregulated after incubation with citalopram . In non-responders, deregulated pathways mainly involve cell adhesion and immune response .

Pharmacokinetics

Citalopram Impurity exhibits linear pharmacokinetics in the therapeutic dose range . Following oral administration, it is rapidly absorbed, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Due to its high lipophilicity, it has a high bioavailability of approximately 80% after oral administration . It is metabolized by the hepatic cytochrome P450 system .

Result of Action

The molecular and cellular effects of Citalopram Impurity’s action are diverse. It has been found to have protective effects against impaired mitochondrial dynamics, defective mitochondrial biogenesis, defective mitophagy, and synaptic dysfunction in certain cell lines . Moreover, it has been suggested that it reduces mutant APP and Aβ and mitochondrial toxicities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Citalopram Impurity. For instance, suspended sediment (SPS) in aquatic environments can significantly increase the immobilization of Daphnia magna, a model organism often used in ecotoxicology studies . Furthermore, the oxidation of citalopram has been examined during sodium hypochlorite and chlorine dioxide chlorination processes, suggesting that environmental conditions can affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol involves multiple steps, starting from CitadiolSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

4-(dimethylamino)-1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35FN2O3/c1-27(2)15-5-7-24(30)19-8-13-23(20(17-19)18-29)25(31,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17,29,31H,5-7,14-16,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFKFMBCIVIXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)C1=CC(=C(C=C1)C(CCCN(C)C)(C2=CC=C(C=C2)F)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary impurity found during citalopram synthesis, and how is it addressed during the purification process?

A1: The primary impurity encountered during citalopram synthesis is desmethyl-citalopram. To enhance the purity of citalopram, this impurity is targeted for removal. This is achieved through a reaction with specific chemical agents capable of forming amides or amide-like groups. These agents selectively react with desmethyl-citalopram, forming derivatives that can be easily separated from the desired citalopram product. Following the removal of these amide derivatives, further purification steps are employed to isolate pure citalopram base or its salt forms. [, ]

Q2: What analytical techniques are employed to assess the purity of citalopram and quantify its impurities?

A2: High-performance liquid chromatography (HPLC) serves as a key analytical method for evaluating the purity of citalopram and quantifying the presence of impurities. [] This technique enables the separation and identification of citalopram and its impurities based on their distinct chemical properties and interactions with the chromatographic column. The optimization of HPLC conditions, such as buffer pH, flow rate, and column temperature, is crucial to ensure effective separation and accurate quantification.

Q3: How can computational chemistry tools be applied to understand the chromatographic behavior of citalopram and its impurities?

A3: Quantitative structure-retention relationship (QSRR) studies, employing algorithms like partial least squares regression (PLSR) and artificial neural networks (ANN), can predict the retention times of citalopram and its impurities in HPLC. [] By correlating molecular descriptors of the compounds with their retention behavior, QSRR models provide insights into the factors influencing separation. This information is valuable for optimizing analytical methods and predicting the behavior of new impurities or degradation products.

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